molecular formula C11H11NO B11915045 4-(3-Methyloxetan-3-yl)benzonitrile

4-(3-Methyloxetan-3-yl)benzonitrile

Cat. No.: B11915045
M. Wt: 173.21 g/mol
InChI Key: MQGUTDKAQPAGMK-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It features a benzonitrile group attached to a 3-methyloxetane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxetan-3-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methyloxetane in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxetan-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyloxetan-3-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyloxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a hydrogen bond acceptor, allowing the compound to bind to various enzymes and receptors. This binding can modulate the activity of these proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyloxetan-3-yl)benzaldehyde
  • 4-(3-Methyloxetan-3-yl)benzoic acid
  • 4-(3-Methyloxetan-3-yl)benzylamine

Uniqueness

4-(3-Methyloxetan-3-yl)benzonitrile is unique due to the presence of both a nitrile group and a 3-methyloxetane ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(3-methyloxetan-3-yl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3

InChI Key

MQGUTDKAQPAGMK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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